3-Bromo-5-(difluoromethoxy)anisole
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Overview
Description
3-Bromo-5-(difluoromethoxy)anisole: is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(difluoromethoxy)anisole typically involves the bromination of anisole derivatives followed by the introduction of difluoromethoxy groups. One common method includes:
Bromination: Anisole is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form 3-bromoanisole.
Introduction of Difluoromethoxy Group: The 3-bromoanisole is then reacted with difluoromethyl ether in the presence of a base such as sodium hydride to introduce the difluoromethoxy group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(difluoromethoxy)anisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aniline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3-Bromo-5-(difluoromethoxy)anisole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block for complex molecule synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents targeting specific biological pathways .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in material science and polymer chemistry .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethoxy)anisole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
3-Bromoanisole: Similar structure but lacks the difluoromethoxy group.
3-Bromo-5-fluoroanisole: Contains a fluorine atom instead of the difluoromethoxy group.
Uniqueness: 3-Bromo-5-(difluoromethoxy)anisole is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties. The difluoromethoxy group can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C8H7BrF2O2 |
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Molecular Weight |
253.04 g/mol |
IUPAC Name |
1-bromo-3-(difluoromethoxy)-5-methoxybenzene |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-6-2-5(9)3-7(4-6)13-8(10)11/h2-4,8H,1H3 |
InChI Key |
VJGVOSQVHYIDSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)OC(F)F |
Origin of Product |
United States |
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